molecular formula C14H13BrN2S B3721528 1-Benzyl-3-(2-bromophenyl)thiourea

1-Benzyl-3-(2-bromophenyl)thiourea

Cat. No.: B3721528
M. Wt: 321.24 g/mol
InChI Key: ZZXBVYUWLITMKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-bromophenyl)thiourea is a synthetic organosulfur compound belonging to the class of 1,3-disubstituted thiourea derivatives. These compounds are recognized in medicinal chemistry for their diverse biological activities and ability to serve as versatile scaffolds in drug discovery. A primary research application of this compound is in the investigation of new antimicrobial agents . Thiourea derivatives incorporating halogen atoms, such as bromine, on the aryl ring have demonstrated significant growth inhibition against pathogenic bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae . The structure-activity relationship suggests that the bromophenyl moiety enhances this bioactivity, making it a valuable template for developing novel anti-pathogenic substances with potential antibiofilm properties . Furthermore, 1,3-disubstituted thioureas are investigated for their cytotoxic activity against various human carcinoma cell lines. Derivatives with specific electron-withdrawing substituents have shown promising growth-inhibitory profiles, in some cases superior to standard chemotherapeutic agents, by inducing apoptosis (programmed cell death) in cancer cells . The mechanism of action for these effects can involve the inhibition of key signaling pathways or the reduction of pro-inflammatory cytokine secretion, such as interleukin-6 (IL-6) . The compound's structure features a thiocarbonyl group, which can exhibit characteristic intramolecular hydrogen bonding, influencing its molecular conformation and solid-state stability . Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-benzyl-3-(2-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXBVYUWLITMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-3-(2-bromophenyl)thiourea can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromobenzoyl isothiocyanate under mild conditions . The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired thiourea derivative after purification.

Industrial production methods may involve the use of more scalable and efficient processes, such as the reaction of benzyl isothiocyanate with 2-bromoaniline in the presence of a suitable catalyst . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-Benzyl-3-(2-bromophenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Key Observations :

  • Bromophenyl derivatives : The bromine atom in this compound may enhance interactions with hydrophobic protein pockets, though direct biological data is lacking. A related triazole-containing bromophenyl thiourea shows anticancer activity (IC₅₀ = 15 µM) .
  • Methoxy vs. bromine : Methoxy groups improve solubility but may reduce membrane penetration compared to bromine .

Computational Insights

DFT studies on 1-Benzyl-3-(2-furoyl)thiourea reveal:

  • HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity .
  • Intramolecular interactions : N–H···O hydrogen bonding stabilizes the molecular conformation .
  • Vibrational spectra : Thiourea derivatives show characteristic C=S stretches near 1250 cm⁻¹, sensitive to substituent effects .

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-3-(2-bromophenyl)thiourea, and how are purification methods validated?

The compound is synthesized via a two-step protocol: (1) Reaction of benzyl chloride with potassium isothiocyanate to generate benzyl isothiocyanate, followed by (2) condensation with 2-bromoaniline in acetone under basic conditions (e.g., Cs₂CO₃). Reaction completion is monitored via TLC, and purification involves recrystallization from methanol/dichloroethane mixtures to achieve >98% purity. Yield optimization requires controlled stoichiometry (1:1 molar ratio of reagents) and reflux conditions (60°C, 2–3 hours) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this thiourea derivative?

  • IR spectroscopy : Confirms the presence of C=S (1250–1275 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹).
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and benzyl CH₂ (δ 4.6–4.8 ppm). ¹³C NMR identifies thiocarbonyl (C=S, δ ~180 ppm).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.1 for C₁₄H₁₂BrN₂S).
  • X-ray crystallography : Resolves intramolecular H-bonding (N-H⋯S/O) and halogen-dependent packing .

Q. How does the 2-bromo substituent influence the compound’s basic reactivity and solubility?

The electron-withdrawing bromine at the ortho position reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Reactivity in nucleophilic substitution (e.g., Suzuki coupling) is enhanced at the bromine site, enabling functionalization for downstream applications. Solubility in DMSO or DMF (>50 mg/mL) is preferred for biological assays .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactive sites?

Density Functional Theory (B3LYP/6-311++G(d,p)) optimizes geometry and calculates:

  • HOMO-LUMO gaps : Predicts charge transfer (e.g., HOMO localized on thiourea core, LUMO on bromophenyl).
  • NBO analysis : Identifies hyperconjugative interactions (e.g., LP(S) → σ*(N-H), stabilization energy ~20 kcal/mol).
  • TD-DFT : Simulates UV-Vis spectra (λₘₐₐ ~280 nm in methanol), correlating with experimental data .

Q. How do crystallographic studies resolve structural ambiguities and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Bond lengths : C=S (1.68 Å), C-Br (1.89 Å), and intramolecular N-H⋯O (2.02 Å).
  • Packing motifs : Halogen-π interactions (Br⋯C₆H₅, 3.4 Å) and layered stacking due to quasi-aromatic pseudo-rings.
  • Thermal ellipsoids : Confirm planarity of the thiourea core, critical for metal coordination .

Q. What methodologies assess biological activity, and how are structure-activity relationships (SAR) derived?

  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL).
  • SAR strategies : Compare bromo-substituted analogs (e.g., 3-bromo vs. 2-bromo) to correlate substituent position with efficacy.
  • Molecular docking : Targets enzymes (e.g., cytochrome P450) to predict binding affinities (ΔG ~-9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-3-(2-bromophenyl)thiourea
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1-Benzyl-3-(2-bromophenyl)thiourea

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